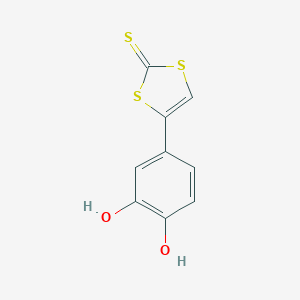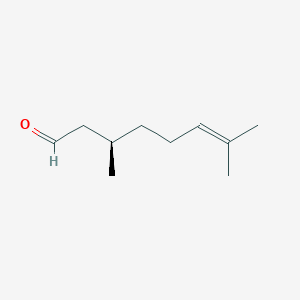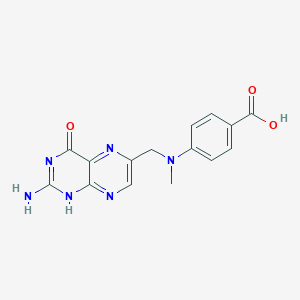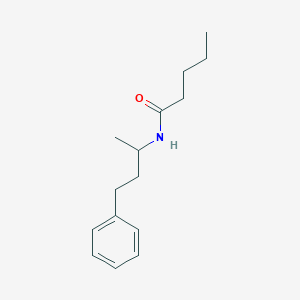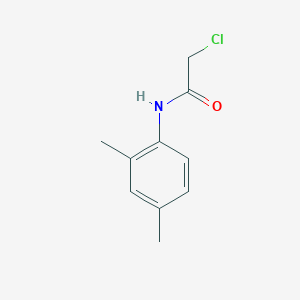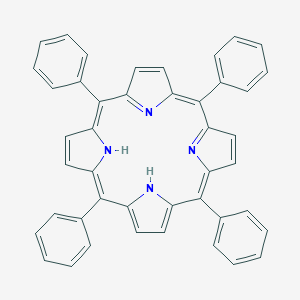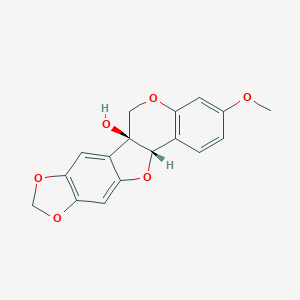![molecular formula C10H9NO2S B126603 Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) CAS No. 157252-28-3](/img/structure/B126603.png)
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have significant applications in organic semiconductors, medicinal chemistry, and drug discovery . This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 7-aminobenzo[b]thiophene-4-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to aminobenzo[b]thiophenes in high yields (58-96%) and is advantageous due to its efficiency and simplicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and the use of common reagents like methyl thioglycolate and triethylamine suggest that scaling up the reaction for industrial purposes could be feasible with appropriate optimization of reaction conditions and equipment.
化学反応の分析
Types of Reactions
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
科学的研究の応用
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) has several scientific research applications:
作用機序
The mechanism of action of methyl 7-aminobenzo[b]thiophene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of kinases, disrupting the phosphorylation processes essential for cell signaling and growth . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Another aminobenzo[b]thiophene derivative with similar chemical properties.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: A closely related compound with an ethyl ester group instead of a methyl ester group.
Uniqueness
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its electronic properties and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
特性
CAS番号 |
157252-28-3 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC名 |
methyl 7-amino-1-benzothiophene-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
InChIキー |
ZGPMNCZYXBBWRL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
正規SMILES |
COC(=O)C1=C2C=CSC2=C(C=C1)N |
同義語 |
Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




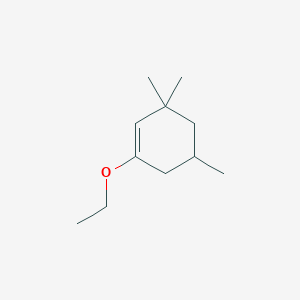
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)
